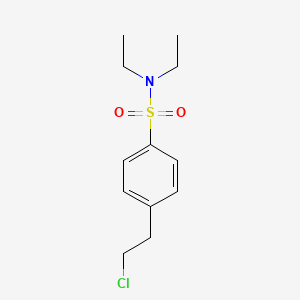
4-(2-Chloroethyl)-N,N-diethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group and two diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
N,N-diethylbenzenesulfonamide+2-chloroethyl chlorideNaOH, reflux4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines or other related compounds are formed.
Aplicaciones Científicas De Investigación
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to the inhibition of their function. This can result in the disruption of cellular processes and ultimately cell death. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-chloroethyl)morpholine hydrochloride
- 4-bis(2-chloroethyl)aminophenylacetic acid
- Mustard gas (bis(2-chloroethyl) sulfide)
Uniqueness
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a chloroethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while mustard gas is a potent alkylating agent with severe toxic effects, 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is designed to have more controlled and targeted biological effects, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1018537-40-0 |
|---|---|
Fórmula molecular |
C12H18ClNO2S |
Peso molecular |
275.80 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-14(4-2)17(15,16)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
VXKROODYJBYSMG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
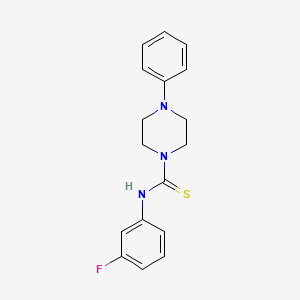
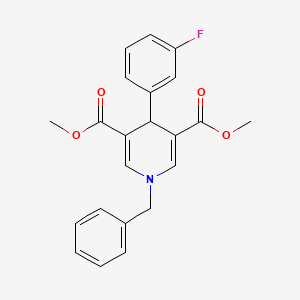
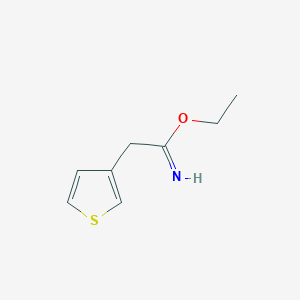
![(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
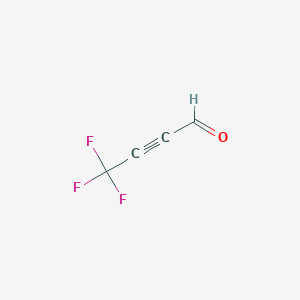
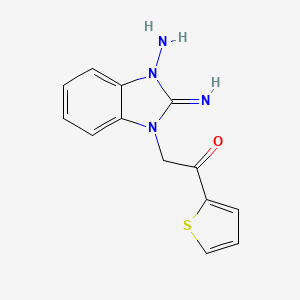
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
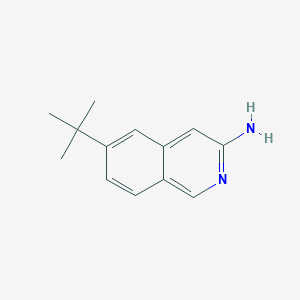
![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
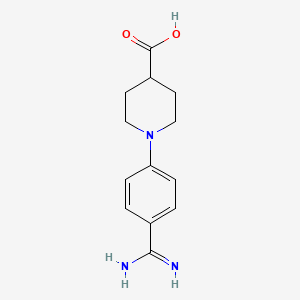
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)
